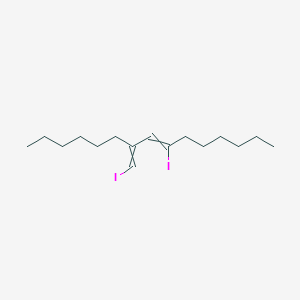
7-Iodo-9-(iodomethylidene)pentadec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-9-(iodomethylidene)pentadec-7-ene is a chemical compound with the molecular formula C15H26I2 It is characterized by the presence of two iodine atoms attached to a pentadecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-9-(iodomethylidene)pentadec-7-ene typically involves the iodination of a suitable precursor. One common method involves the reaction of 9-(iodomethylidene)pentadec-7-ene with iodine in the presence of a catalyst such as copper(I) iodide (CuI) and a base like triethylamine (Et3N). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-9-(iodomethylidene)pentadec-7-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles.
Addition Reactions: The double bond in the pentadecene backbone can participate in addition reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Addition Reactions: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Addition Reactions: Products include hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
7-Iodo-9-(iodomethylidene)pentadec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Iodo-9-(iodomethylidene)pentadec-7-ene is not fully understood. it is believed to interact with molecular targets through its iodine atoms and double bond. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 7-Iodo-9-(prop-2-en-1-ylidene)pentadec-7-ene
- 7-Iodo-9-(iodomethylene)pentadec-7-ene
Uniqueness
7-Iodo-9-(iodomethylidene)pentadec-7-ene is unique due to its specific structure, which includes two iodine atoms and a double bond in the pentadecene backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
827033-75-0 |
|---|---|
Molecular Formula |
C16H28I2 |
Molecular Weight |
474.20 g/mol |
IUPAC Name |
7-iodo-9-(iodomethylidene)pentadec-7-ene |
InChI |
InChI=1S/C16H28I2/c1-3-5-7-9-11-15(14-17)13-16(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
DHTZZNPDBJSSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=CI)CCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
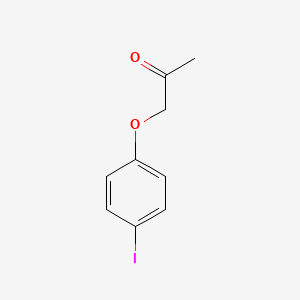
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
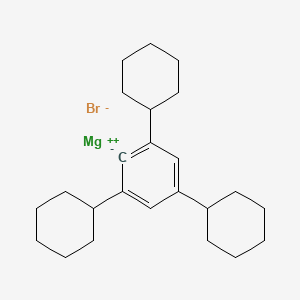
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
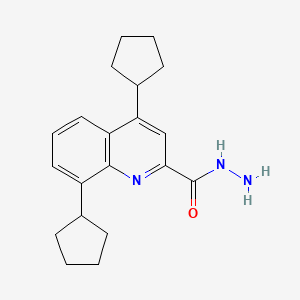
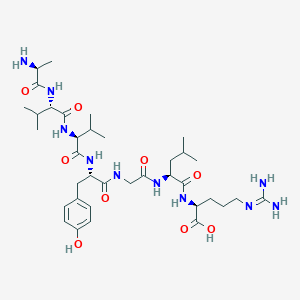
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
